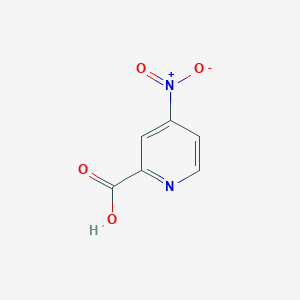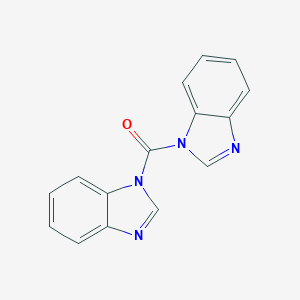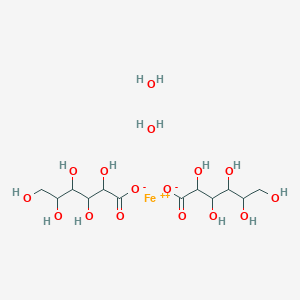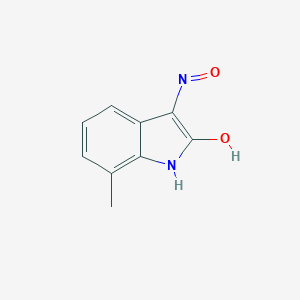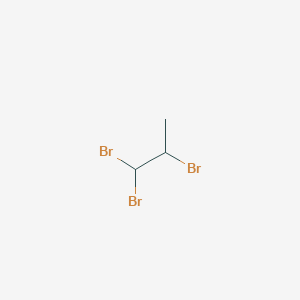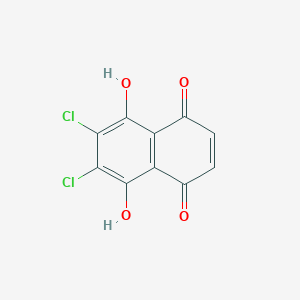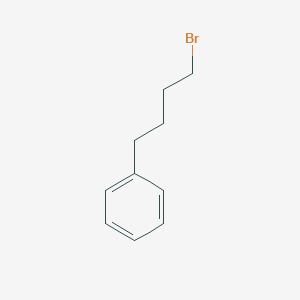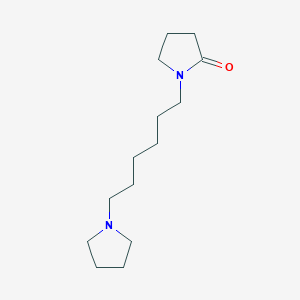
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-, also known as A-796,260, is a chemical compound that belongs to the class of synthetic opioids. It is a selective agonist of the mu-opioid receptor and has been found to have potent analgesic effects.
Mechanism of Action
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Activation of the mu-opioid receptor by 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception.
Biochemical and Physiological Effects:
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been found to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have a lower potential for tolerance and dependence compared to other opioids, which makes it a promising candidate for the treatment of opioid addiction and withdrawal. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been found to have a lower potential for respiratory depression, which is a common side effect of opioids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- also has a potent analgesic effect, which makes it a useful tool for studying pain pathways. However, one limitation of using 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-. One potential direction is the development of analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- and its potential for the treatment of opioid addiction and withdrawal.
Synthesis Methods
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- involves the reaction of 1-(6-bromohexyl)pyrrolidine with 2-pyrrolidinone in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)-.
Scientific Research Applications
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has been extensively studied for its analgesic effects in preclinical models. It has been found to be highly selective for the mu-opioid receptor and has a potent analgesic effect in animal models of acute and chronic pain. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
properties
CAS RN |
14168-09-3 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)hexyl)- |
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-ylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H26N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h1-13H2 |
InChI Key |
NGYDKMMXCKGTNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
Canonical SMILES |
C1CCN(C1)CCCCCCN2CCCC2=O |
Other CAS RN |
14168-09-3 |
synonyms |
1-(6-Pyrrolizinohexyl)-2-pyrrolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




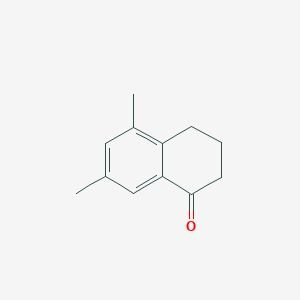
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
